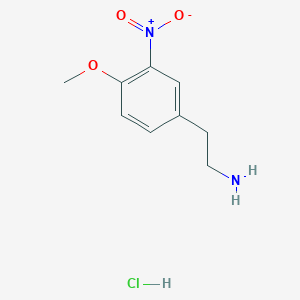

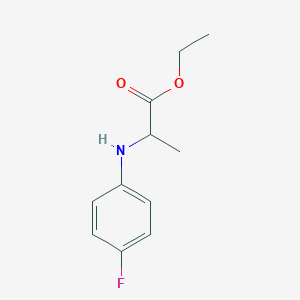

![molecular formula C22H25N5O3S B2497064 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide CAS No. 349145-36-4](/img/structure/B2497064.png)

4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide and sulfonamide derivatives typically involves several steps, including the formation of the benzamide core, introduction of sulfonamide groups, and functionalization with diethylamino groups. For instance, the synthesis of similar compounds involves reactions such as aryllithium reaction with CO2, aldol condensation, and substitution reactions to introduce sulfamoyl and diethylamino groups (Gawell, 2003); (Laxmi, Ravi, & Nath, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide core, with various substituents influencing the overall geometry and electronic properties. X-ray crystallography and DFT (Density Functional Theory) calculations provide insights into the conformation, bonding, and electronic structure of these molecules. For instance, studies on sulfonamide-derived compounds reveal specific bonding patterns and molecular geometries that could be similar to those of 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide (Etsè, Zaragoza, & Pirotte, 2019).

Chemical Reactions and Properties

Benzamide and sulfonamide compounds participate in various chemical reactions, including substitutions, condensations, and transformations, which can modify their chemical and physical properties. The presence of diethylamino and sulfamoyl groups in these compounds can influence their reactivity and interaction with biological targets (Gangapuram, Redda, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of benzamide derivatives are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents. Research on similar compounds provides valuable information on how structural changes affect these physical properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, of benzamide and sulfonamide derivatives are key to their chemical behavior and potential applications. Studies on similar compounds indicate that the introduction of diethylamino and sulfamoyl groups can significantly alter these properties, affecting their potential use in medicinal chemistry and materials science (Orie, Ike, & Nzeneri, 2021).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has delved into the synthesis and characterization of derivatives related to 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide. These studies are pivotal for understanding the compound's chemical behavior and potential for further modification. For instance, the synthesis of aromatic sulfonamide inhibitors of carbonic anhydrases, which show different activities for isoenzymes, indicates the structural versatility and functional potential of sulfonamide derivatives in enzyme inhibition (Supuran, Maresca, Gregáň, & Remko, 2013). Additionally, solid-phase synthesis techniques have been applied to pyrimidine derivatives, demonstrating scalable methods for obtaining these compounds in high purity and yield (Meisenbach, Allmendinger, & Mak, 2003).

Biological Activity and Applications

The compound and its derivatives have been investigated for their biological activities, such as antimicrobial properties. The synthesis of substituted benzamide derivatives and their evaluation for anti-microbial activity highlight the potential of these compounds in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019). This research underscores the importance of chemical modifications in enhancing the biological efficacy of benzamide derivatives.

Chemical Interactions and Mechanisms

Investigations into the chemical interactions and mechanisms of action of 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide derivatives provide insights into their potential applications. For example, studies on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides reveal their significance as selective class III agents, showcasing the therapeutic potential of structurally related compounds in cardiovascular applications (Morgan et al., 1990).

Propiedades

IUPAC Name |

4-(diethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-4-27(5-2)19-10-6-17(7-11-19)21(28)25-18-8-12-20(13-9-18)31(29,30)26-22-23-15-14-16(3)24-22/h6-15H,4-5H2,1-3H3,(H,25,28)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBKQFUOCRTDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

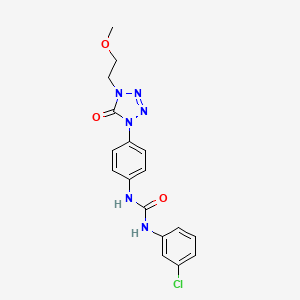

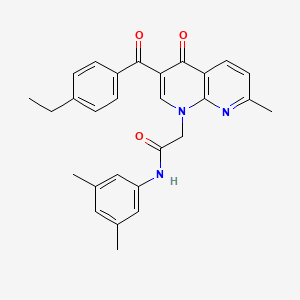

![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)

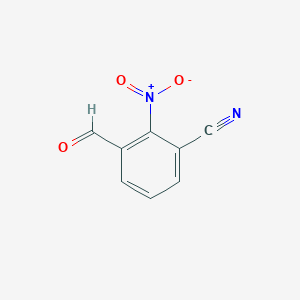

![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)

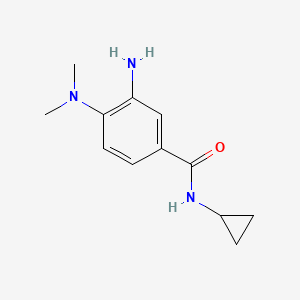

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2496991.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)

![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)

![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)

![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)